![molecular formula C10H16BN3O3 B14780566 [2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cis-2,6-dimethylmorpholin-4-yl group. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Morpholine Group: The cis-2,6-dimethylmorpholin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, where the morpholine group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
科学的研究の応用
Chemistry:
Synthetic Organic Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Involved in the synthesis of agrochemical compounds.
Polymers: Used in the production of functionalized polymers with specific properties.
作用機序
The mechanism of action of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired carbon-carbon bond is formed, and the palladium catalyst is regenerated.
類似化合物との比較
[2-(2,6-Dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: A closely related compound with similar functional groups.
2,6-Dimethylmorpholine: A simpler compound with a morpholine ring substituted with two methyl groups.
Uniqueness:
Functional Group Diversity: The combination of a boronic acid group, a pyrimidine ring, and a morpholine group makes [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid unique and versatile in various chemical reactions.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications in different fields.
特性
分子式 |
C10H16BN3O3 |
|---|---|
分子量 |
237.07 g/mol |
IUPAC名 |
[2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-5-14(6-8(2)17-7)10-12-3-9(4-13-10)11(15)16/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChIキー |
LQWCZMTUSIKNQK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2CC(OC(C2)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


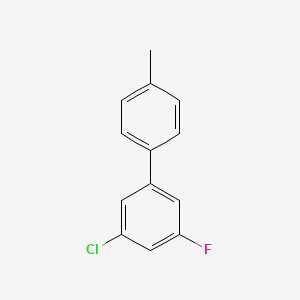


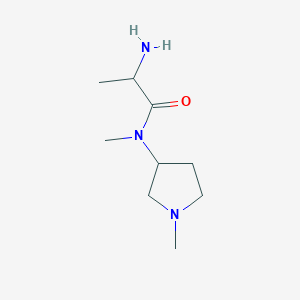
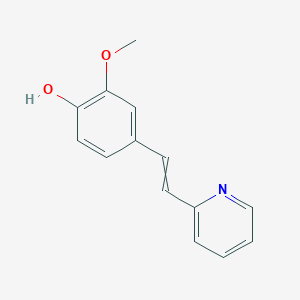
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)

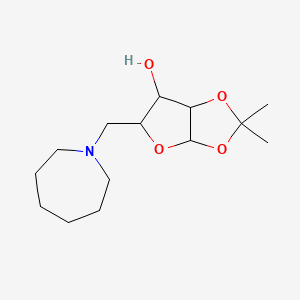
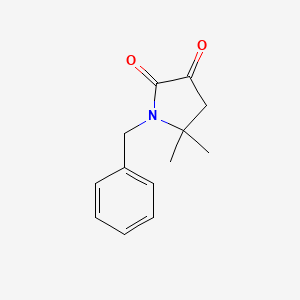
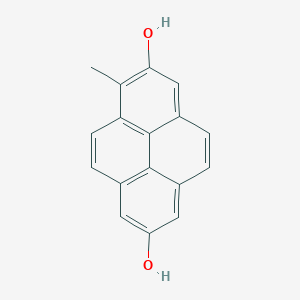
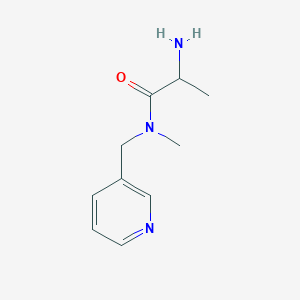
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
